5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
The compound “5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” is a pyrazolo[4,3-d]pyrimidin derivative. Pyrazolo[4,3-d]pyrimidin derivatives are known to have various biological activities . For example, some derivatives are known to be highly selective phosphodiesterase 5 (PDE5) inhibitors .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[4,3-d]pyrimidin core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. The compound also contains various substituents, including a 3-chlorobenzylthio group, an ethyl group, a 3-methoxybenzyl group, and a methyl group .
Scientific Research Applications
Biological Activities and Applications
Pyrazolopyrimidine derivatives have been extensively studied for their biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities. For instance, novel pyrazolopyrimidine derivatives have shown potent anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Rahmouni et al., 2016). Furthermore, pyrazolopyrimidines have been identified as potent anti-5-lipoxygenase agents, indicating their potential in treating inflammation-related disorders.
Antimicrobial and Antifungal Applications
The synthesis of novel pyrazolopyrimidine derivatives has also been geared towards developing new antimicrobial and antifungal agents. Compounds with pyrazolopyrimidine moieties have demonstrated significant antimicrobial and antifungal activities, suggesting their application in combating infectious diseases (Maddila et al., 2016).
Synthetic Applications and Chemical Properties
The chemical synthesis of pyrazolopyrimidine derivatives encompasses various methodologies, including microwave-assisted synthesis, which offers a rapid and efficient route to these compounds. This synthetic approach is advantageous for producing a wide range of derivatives with potential biological activities, thereby facilitating the exploration of their therapeutic applications (Nagaraju et al., 2020).
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-8-5-9-18(24)11-17)27(22(21)29)13-16-7-6-10-19(12-16)30-3/h5-12H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUMLJMTPYAHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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